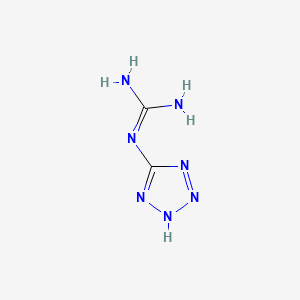

1H-Tetrazole, 5-guanidino-

Description

Historical Context of Guanidino-Substituted Tetrazoles in Chemical Sciences

The study of tetrazole derivatives dates back to the late 19th century. However, the systematic investigation into tetrazoles bearing high-nitrogen substituents like the guanidino group is a more recent development, largely spurred by the quest for advanced energetic materials. The inherent properties of these compounds, such as high heats of formation and the generation of large volumes of nitrogen gas upon decomposition, make them attractive for applications in propellants and explosives. cas.cnscispace.com Research in the late 20th and early 21st centuries has increasingly focused on the synthesis and characterization of energetic salts, where tetrazole-based anions are paired with various nitrogen-rich cations, including guanidinium (B1211019) and its derivatives. cas.cn

Significance in Contemporary Chemical Research

The contemporary significance of 1H-Tetrazole, 5-guanidino- and its derivatives is predominantly in the field of energetic materials. researchgate.net These compounds are investigated for their potential to serve as high-performance, insensitive energetic materials. bibliotekanauki.pl The high nitrogen content and the potential for extensive hydrogen bonding contribute to their thermal stability and high energy density. rsc.orgrsc.org

A notable area of research involves the synthesis of energetic salts of 1H-Tetrazole, 5-guanidino-. For instance, the nitrate (B79036) salt, 1-(2H-tetrazol-5-yl)guanidinium nitrate, has been synthesized and characterized as a potential high-energy material. researchgate.netntu.edu.sg Such studies are crucial for developing new energetic materials with tailored properties. Beyond energetics, "5-guanidinotetrazole" has been identified in patent literature as a potential component in non-azide gas generant compositions for applications like automotive airbags. google.com

Scope and Research Trajectories Pertaining to 1H-Tetrazole, 5-guanidino-

Current research on 1H-Tetrazole, 5-guanidino- is primarily focused on its synthesis, characterization, and performance as an energetic material. A key research trajectory is the development of improved and safer synthetic routes. For example, an enhanced synthetic procedure for 1-(2H-tetrazol-5-yl)guanidine and its nitrate salt has been reported, highlighting the ongoing efforts to optimize its production. researchgate.netntu.edu.sg

Future research is likely to continue exploring the synthesis and properties of new energetic salts derived from 1H-Tetrazole, 5-guanidino-. The goal is to create materials with superior detonation performance and enhanced thermal stability. Investigations into its thermal decomposition pathways are also critical for understanding its stability and ensuring safe handling. mdpi.complos.orgwur.nlnih.govresearchgate.net Furthermore, the exploration of its coordination chemistry and its use as a ligand could open up new applications in other areas of materials science.

Detailed Research Findings

A significant contribution to the understanding of 1H-Tetrazole, 5-guanidino- comes from the work of Nimesh and Ang (2016), who reported an improved synthesis and the crystal structure of its nitrate salt, 1-(2H-tetrazol-5-yl)guanidinium nitrate. researchgate.netntu.edu.sg

Synthesis: The synthesis involved the reaction of dicyandiamide (B1669379) with sodium azide (B81097) in the presence of an acid. google.com While the direct synthesis of the neutral compound is a subject of ongoing research, the preparation of its salts provides a viable route to study its properties.

Structural Characterization: The nitrate salt was characterized using various spectroscopic methods, and its molecular structure was determined by single-crystal X-ray diffraction. researchgate.netntu.edu.sg This analysis revealed that the compound crystallizes as a hemihydrate in the orthorhombic space group Fdd2. researchgate.netntu.edu.sg

Energetic Properties: The thermal behavior of the nitrate salt was investigated using differential scanning calorimetry (DSC), which provides insights into its thermal stability. researchgate.netntu.edu.sg The molar enthalpy of formation was determined experimentally using bomb calorimetry, and preliminary ballistic parameters were calculated, indicating its potential as a high-nitrogen energetic material. researchgate.netntu.edu.sgacs.org

Table 2: Physicochemical and Energetic Properties of 1-(2H-tetrazol-5-yl)guanidinium Nitrate

| Property | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.netntu.edu.sg |

| Space Group | Fdd2 | researchgate.netntu.edu.sg |

| Crystal Density | 1.69 g cm⁻³ | researchgate.netntu.edu.sg |

Structure

2D Structure

3D Structure

Properties

CAS No. |

66591-60-4 |

|---|---|

Molecular Formula |

C2H5N7 |

Molecular Weight |

127.11 g/mol |

IUPAC Name |

2-(2H-tetrazol-5-yl)guanidine |

InChI |

InChI=1S/C2H5N7/c3-1(4)5-2-6-8-9-7-2/h(H5,3,4,5,6,7,8,9) |

InChI Key |

IPZQGRLGQRWVRV-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NNN=N1)N=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1h Tetrazole, 5 Guanidino and Its Precursors

Classical Synthetic Routes to Tetrazole Core Structures

The foundation for the synthesis of many tetrazole derivatives, including the precursor to 1H-Tetrazole, 5-guanidino-, lies in established methods for constructing the tetrazole ring.

Variations of Thiele's Method for 5-Aminotetrazole (B145819) Synthesis

A cornerstone in tetrazole chemistry is the synthesis of 5-aminotetrazole, a key precursor. In 1892, Johannes Thiele first reported the synthesis of 5-aminotetrazole by reacting aminoguanidine (B1677879) with nitrous acid. wikipedia.org This method involves the diazotization of an aminoguanidine salt, typically with sodium nitrite (B80452) in an acidic medium like hydrochloric acid, to form a guanylazide salt. youtube.comsciencemadness.org This intermediate then undergoes cyclization, often facilitated by heat and the addition of a base such as ammonia (B1221849) or sodium carbonate, to yield 5-aminotetrazole. wikipedia.orgyoutube.com

While Thiele's original process laid the groundwork, subsequent research has refined the method. It was later clarified that the reaction initially produces guanylazide, which then cyclizes to 5-aminotetrazole upon heating in the presence of a base. sciencemadness.org One-pot syntheses have been developed that are more efficient and controllable. For instance, cyanamide (B42294) can be treated with hydrazine (B178648) hydrochloride to generate aminoguanidine hydrochloride in situ, which is then diazotized according to Thiele's procedure. wikipedia.org Subsequent basification and heating lead to the anhydrous product in good yield. wikipedia.org

Guanidination Approaches in Tetrazole Chemistry

The introduction of the guanidino group onto the tetrazole ring is a critical step in the synthesis of 1H-Tetrazole, 5-guanidino-. This can be achieved through various guanidinylating agents and strategies.

Direct and Indirect Pathways for Guanidino Introduction

The amino group of 5-aminotetrazole provides a reactive handle for the introduction of the guanidino moiety. Guanidination can be accomplished using various reagents. One common approach involves the use of thioureas in the presence of a coupling agent. For example, the reaction of amines with thioureas and Mukaiyama's reagent provides an efficient route to guanidines. acs.org Another strategy involves the reaction of amines with carbodiimides, which can be catalyzed by various metal complexes. theiet.org

Indirect methods can also be employed. For instance, the amino group of 5-aminotetrazole can be converted to a more reactive intermediate before guanidination. While direct guanidination is often preferred for its atom economy, indirect routes can be advantageous in specific synthetic contexts, particularly when dealing with complex substrates or to achieve specific substitution patterns.

Cycloaddition Reactions in the Synthesis of 5-Substituted 1H-Tetrazoles

The [3+2] cycloaddition reaction is a powerful and widely utilized method for the synthesis of 5-substituted 1H-tetrazoles. This reaction typically involves the coupling of a nitrile with an azide (B81097).

[3+2] Cycloaddition of Nitriles and Azides

First established by Hantzsch and his colleagues in 1901, the [3+2] cycloaddition of an azide with a nitrile remains a conventional and highly effective method for synthesizing 5-substituted 1H-tetrazoles. thieme-connect.com This reaction involves the combination of an organic nitrile with an azide source, such as sodium azide, to form the tetrazole ring. acs.orgnih.gov The reaction often requires a catalyst to proceed efficiently. A variety of catalysts have been developed, including both homogeneous and heterogeneous systems. acs.org For example, copper (II) sulfate (B86663) pentahydrate has been shown to be an effective and environmentally friendly catalyst for this transformation. scielo.br

The scope of this reaction is broad, accommodating a wide range of nitriles, including aryl, aliphatic, and vinyl nitriles. thieme-connect.com This versatility allows for the synthesis of a diverse library of 5-substituted tetrazoles.

Organocatalytic Protocols in Tetrazole Synthesis, e.g., L-Proline Catalysis

In recent years, organocatalysis has emerged as a greener and more sustainable alternative to metal-based catalysts for tetrazole synthesis. L-proline, a naturally occurring amino acid, has been identified as an efficient organocatalyst for the [3+2] cycloaddition of nitriles and sodium azide. thieme-connect.comresearchgate.netorganic-chemistry.org This method offers several advantages, including being environmentally benign, cost-effective, and high-yielding. thieme-connect.comresearchgate.net The reaction proceeds under mild conditions and typically requires shorter reaction times compared to some traditional methods. thieme-connect.comthieme-connect.com

The catalytic activity of L-proline is attributed to its ability to act as both a Brønsted acid and a chiral auxiliary. researchgate.netresearchgate.net This dual functionality facilitates the cycloaddition reaction, leading to excellent yields of 5-substituted 1H-tetrazoles from a broad range of substrates, including aliphatic and aryl nitriles, organic thiocyanates, and cyanamides. thieme-connect.comorganic-chemistry.orgthieme-connect.com

Synthesis and Reactivity of Precursors and Related Hydrazino-Tetrazole Compounds

The synthesis of energetic materials often relies on the careful preparation and subsequent reaction of nitrogen-rich precursors. Key intermediates such as 3-Amino-1-nitroguanidine (ANQ) and 5-Hydrazino-1H-tetrazole (5-HT) serve as foundational building blocks due to the reactive hydrazine moiety within their structures. scispace.comresearchgate.net Their synthesis and differential reactivity with common cyclizing agents like orthoformates and dicyandiamide (B1669379) are critical for developing more complex nitrogen-rich heterocyclic compounds. scispace.comresearchgate.netijcce.ac.ir

The preparation of 3-Amino-1-nitroguanidine (ANQ) is well-documented, commonly achieved through the hydrazinolysis of nitroguanidine (B56551). at.ua In a typical procedure, nitroguanidine is suspended in water at a controlled temperature of 55 °C. acs.org Hydrazine hydrate (B1144303) is then added slowly to the suspension. acs.orgresearchgate.net After a short reaction time, the solution, which turns a distinct orange-yellow color, is cooled, leading to the precipitation of the 3-Amino-1-nitroguanidine product. acs.org This method is valued for its directness, though precise control of temperature and reaction time is important to optimize yield and minimize the formation of side-products. nih.gov

5-Hydrazino-1H-tetrazole (5-HT) is another crucial precursor, noted for its high nitrogen content and utility as a ligand in energetic metal complexes. scispace.comresearchgate.net It is typically synthesized from 5-aminotetrazole. scispace.comresearchgate.net The incorporation of the hydrazino group into the tetrazole ring is a key step that enhances the energetic properties and provides a reactive site for further chemical transformations. rsc.org

| Product | Starting Material(s) | Key Reagents & Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| 3-Amino-1-nitroguanidine (ANQ) | Nitroguanidine | 80% Hydrazine hydrate, Water, 55 °C, 15 min | 43.5% | acs.org |

| 5-Hydrazino-1H-tetrazole (5-HT) | 5-Aminotetrazole | Synthesized from 5-aminotetrazole; specific conditions vary. | Not specified | scispace.comresearchgate.net |

The reactivity of 3-Amino-1-nitroguanidine and 5-Hydrazino-1H-tetrazole with reagents such as triethyl orthoformate and dicyandiamide (DCDA) highlights their distinct chemical behaviors, which can be exploited for the synthesis of various heterocyclic systems. scispace.comresearchgate.netijcce.ac.ir

Reactivity with Triethyl Orthoformate

When 3-Amino-1-nitroguanidine (ANQ) is reacted with triethyl orthoformate, it undergoes a condensation and cyclization reaction to form 3-nitramino triazole. scispace.comresearchgate.netijcce.ac.ir In a significant variation of this reaction, the addition of sodium azide (NaN₃) to a mixture of ANQ and triethyl orthoformate results in the formation of 1-nitroguanidyl tetrazole in excellent yield. scispace.comresearchgate.netijcce.ac.ir This demonstrates a facile pathway to construct a tetrazole ring appended to a guanidine (B92328) core. Conversely, 5-Hydrazino-1H-tetrazole (5-HT) shows no reactivity with triethyl orthoformate under similar conditions. scispace.comresearchgate.netijcce.ac.ir

Reactivity with Dicyandiamide

The two precursors also exhibit divergent reactivity towards dicyandiamide (DCDA). scispace.comresearchgate.netijcce.ac.ir A cyclization reaction occurs when 5-Hydrazino-1H-tetrazole (5-HT) is refluxed with DCDA in an ethanol/water mixture. scispace.comresearchgate.netijcce.ac.ir This process yields 3,5-Diamino-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazole, a more complex nitrogen-rich structure, in good yield. scispace.comresearchgate.netijcce.ac.ir In stark contrast, no reaction is observed between 3-Amino-1-nitroguanidine (ANQ) and dicyandiamide, even under reflux conditions. scispace.comresearchgate.netijcce.ac.ir This lack of reactivity is notable, given that reactions between DCDA and other hydrazine-containing compounds are known. scispace.com

Derivatization and Structural Modification of 1h Tetrazole, 5 Guanidino

Synthesis of Nitrogen-Rich Derivatives

A primary focus in the modification of 5-guanidino-1H-tetrazole is the synthesis of derivatives with even higher nitrogen content. These efforts are driven by the principle that a higher nitrogen-to-carbon-and-hydrogen ratio often leads to cleaner energy release and more gaseous decomposition products.

Formation of Tetrazole-Triazole Hybrid Systems

Combining different heterocyclic rings is a well-established strategy for creating novel molecular architectures with unique properties. The fusion of tetrazole and triazole rings, both known for their high nitrogen content and thermal stability, has been a particularly fruitful area of research.

One synthetic route involves the cyclization of a tetrazole derivative with a precursor that forms the triazole ring. For instance, research has shown that 5-hydrazino tetrazole (5-HT), a related nitrogen-rich compound, can undergo cyclization with dicyandiamide (B1669379) in a refluxing ethanol/water mixture. ijcce.ac.irresearchgate.net This reaction yields 3,5-Diamino-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazole, effectively linking a diaminotriazole group to the tetrazole core. ijcce.ac.irresearchgate.netscispace.com This approach demonstrates a viable pathway to construct complex, nitrogen-rich hybrid systems starting from simpler tetrazole precursors. ijcce.ac.irscispace.com

Another advanced strategy involves linking pre-formed heterocyclic rings. Research has demonstrated the synthesis of a hybrid molecule, 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole, which combines the beneficial properties of both 1,1'-dihydroxy-5,5'-bistetrazole and 1,1'-dihydroxy-3,3'-dinitro-bis-1,2,4-triazole. uni-muenchen.de The synthesis modifies the cyano group of a nitro-triazole starting material in four steps to create the tetrazol-1-ol, followed by selective oxidation of the triazole to yield the final hybrid molecule. uni-muenchen.de

| Precursor 1 | Precursor 2 | Resulting Hybrid System | Reference |

| 5-Hydrazino tetrazole (5-HT) | Dicyandiamide | 3,5-Diamino-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazole | ijcce.ac.ir, researchgate.net |

| Nitro-triazole derivative | 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole | uni-muenchen.de |

Nitration Reactions and Energetic Moiety Incorporation

Nitration is a fundamental method for increasing the energy content of a molecule by introducing nitro (-NO2) or nitramino (-NHNO2) groups. These groups significantly enhance the oxygen balance and density of the resulting compound.

The tetrazole-triazole hybrid systems are prime candidates for nitration. For example, the previously synthesized 3,5-Diamino-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazole can be nitrated to produce 3,5-Dinitramino-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazole. ijcce.ac.irresearchgate.netscispace.com This nitration converts the amino groups on the triazole ring into more energetic nitramino groups, creating a potent energetic material. ijcce.ac.irresearchgate.net

Similarly, precursors like 5-amino-1H-tetrazole undergo nitration with 100% nitric acid to yield 5-(nitrimino)-1H-tetrazole. researchgate.net This demonstrates the reactivity of the amino group attached to the tetrazole ring, a group structurally similar to the guanidino moiety. The introduction of energetic functionalities is not limited to nitration. Other energetic groups, such as 4-amino-3,5-dinitropyrazole (ADNP), have been attached to the 5-aminotetrazole (B145819) backbone, suggesting that similar derivatization could be applied to 5-guanidino-1H-tetrazole to improve density and energetic performance. mdpi.com

| Starting Compound | Nitrating Agent/Method | Nitrated Product | Reference |

| 3,5-Diamino-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazole | Not specified | 3,5-Dinitramino-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazole | ijcce.ac.ir, scispace.com, researchgate.net |

| 5-Amino-1H-tetrazole | 100% HNO3 | 5-(Nitrimino)-1H-tetrazole | researchgate.net |

Functionalization at the Guanidino Moiety

The guanidino group [–C(=NH)(NH2)2] offers multiple sites for functionalization, allowing for the tuning of the molecule's properties. Methods for modifying the guanidine (B92328) group, often explored in the context of medicinal chemistry and peptides, can be adapted for energetic materials. nih.gov

Synthetic strategies allow for the modification of the guanidine group through acylation or alkylation. nih.gov For the synthesis of acylated guanidines, a common precursor is an acylated derivative of N-Boc-S-methylisothiourea. nih.gov For alkylation, precursors based on N,N′-Di-Boc-1H-pyrazole-1-carboxamidine can be used, which react with various alcohols under Mitsunobu conditions to create a wide range of alkylated precursors for guanidinylation reactions. nih.gov While these methods are often applied to peptides, they provide a blueprint for the selective functionalization of the guanidino group in 5-guanidino-1H-tetrazole. nih.gov Such modifications could be used to link multiple tetrazole units together or to introduce other functional groups that enhance performance or stability.

Exploration of Advanced Energetic Molecular Architectures

Beyond simple derivatization, research extends to creating more complex molecular architectures based on the 5-guanidino-1H-tetrazole framework. A key strategy in designing advanced energetic materials is the formation of energetic salts. researchgate.net The tetrazole ring can be deprotonated to form an anion, which is then combined with a nitrogen-rich, energetic cation.

For example, related tetrazole compounds like 5-(1H-Tetrazolyl)-1-hydroxy-tetrazole have been deprotonated using various bases to form ionic derivatives with cations such as guanidinium (B1211019) and aminoguanidinium. researchgate.net Similarly, salts of 5-nitrotetrazole have been synthesized with guanidinium, aminoguanidinium, and diaminoguanidinium cations. acs.org This salt formation strategy can lead to materials with high densities, due to efficient crystal packing facilitated by extensive hydrogen bonding networks, and improved thermal stability. rsc.org By using the 5-guanidino-1H-tetrazole itself as the cation or by deprotonating its tetrazole ring to form an anion, a wide array of energetic salts can be conceptualized and synthesized, paving the way for a new generation of high-performance energetic materials.

| Tetrazole Anion | Cation | Resulting Salt Type | Reference |

| 5-(1-Oxidotetrazolyl)-tetrazolate | Guanidinium | Energetic Ionic Salt | researchgate.net |

| 5-(1-Oxidotetrazolyl)-tetrazolate | Aminoguanidinium | Energetic Ionic Salt | researchgate.net |

| 5-Nitrotetrazolate | Guanidinium | Energetic Ionic Salt | acs.org |

| 5-Nitrotetrazolate | Aminoguanidinium | Energetic Ionic Salt | acs.org |

| 5-Nitrotetrazolate | Diaminoguanidinium | Energetic Ionic Salt | acs.org |

Advanced Spectroscopic Characterization of 1h Tetrazole, 5 Guanidino and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the molecular structure of guanidino-tetrazole compounds in solution. By analyzing the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N, it is possible to map the precise arrangement of atoms and confirm the identity of synthesized compounds. acs.orgipb.pt

¹H-NMR Spectroscopy: The proton NMR spectrum of 1H-Tetrazole, 5-guanidino- is expected to be relatively simple, yet informative. The key signals would correspond to the protons of the guanidino group (-C(=NH)NH₂) and the N-H proton of the tetrazole ring. The chemical shifts of the guanidino protons can be broad due to quadrupole moments of the adjacent nitrogen atoms and potential proton exchange with the solvent. The tetrazole N-H proton often appears as a very broad singlet at a significantly downfield chemical shift, sometimes above 15 ppm, which is characteristic of acidic protons on nitrogen-rich heterocycles. researchgate.net The specific chemical shifts are highly dependent on the solvent used. ipb.pt

Two-Dimensional (2D) NMR Spectroscopy: To unequivocally assign the structure, 2D NMR techniques are indispensable. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to assign the carbon signal of the guanidinyl group by correlating it with its attached protons. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For 1H-Tetrazole, 5-guanidino-, an HMBC experiment would be crucial to establish the connectivity between the guanidino group and the tetrazole ring. A key correlation would be observed between the guanidino protons and the C5 carbon of the tetrazole ring. ipb.pt

¹H-¹⁵N HMBC: Given the high nitrogen content, this experiment can provide invaluable information by showing correlations between protons and nitrogen atoms, helping to distinguish between different nitrogen environments within the guanidino and tetrazole moieties. ipb.ptresearchgate.net

Interactive Data Table: Expected NMR Chemical Shifts for Guanidino-Tetrazole Systems (in DMSO-d₆)

| Atom | Technique | Expected Chemical Shift (δ, ppm) | Notes |

| Guanidino Protons (NH, NH₂) | ¹H-NMR | 6.5 - 8.5 | Broad signals, position and intensity are solvent and concentration dependent. |

| Tetrazole Proton (N-H) | ¹H-NMR | > 15 | Typically a very broad singlet, characteristic of the acidic tetrazole proton. researchgate.net |

| Tetrazole Carbon (C5) | ¹³C-NMR | 150 - 160 | The carbon atom of the tetrazole ring bearing the substituent. |

| Guanidinyl Carbon (C=N) | ¹³C-NMR | 155 - 165 | The central carbon of the guanidine (B92328) group. |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight of 1H-Tetrazole, 5-guanidino- (C₂H₅N₇, molecular weight: 127.11 g/mol ) and for elucidating its structure through controlled fragmentation. nih.gov Electrospray ionization (ESI) is a common technique for analyzing such polar, nitrogen-rich compounds. lifesciencesite.com

The fragmentation patterns of 5-substituted 1H-tetrazoles are highly characteristic and differ between positive and negative ionization modes. lifesciencesite.com

Positive-Ion Mode (ESI+): Upon protonation, the tetrazole ring becomes susceptible to ring-opening. The most characteristic fragmentation pathway involves the neutral loss of hydrazoic acid (HN₃, 43 Da). This occurs via cleavage of the N1-N2 bond, followed by rearrangement and loss of HN₃. lifesciencesite.com

Negative-Ion Mode (ESI-): In this mode, deprotonation occurs at the acidic N-H of the tetrazole ring. The resulting anion primarily fragments through the elimination of a neutral nitrogen molecule (N₂, 28 Da). lifesciencesite.com

These distinct fragmentation behaviors provide a reliable method for identifying the tetrazole core in unknown analytes. lifesciencesite.com

Interactive Data Table: Expected ESI-MS Fragmentation for 1H-Tetrazole, 5-guanidino-

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ion (m/z) | Neutral Loss | Interpretation |

| Positive (ESI+) | 128 [M+H]⁺ | 85 [M+H - HN₃]⁺ | HN₃ (43 Da) | Characteristic loss of hydrazoic acid from the protonated tetrazole ring. lifesciencesite.com |

| Negative (ESI-) | 126 [M-H]⁻ | 98 [M-H - N₂]⁻ | N₂ (28 Da) | Characteristic loss of dinitrogen from the deprotonated tetrazole ring. lifesciencesite.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bond structures within a molecule. For 1H-Tetrazole, 5-guanidino-, the spectra are dominated by vibrations from the tetrazole ring and the guanidino group. acs.orguni-muenchen.de

Guanidino Group Vibrations: The guanidino group exhibits strong IR and Raman bands corresponding to N-H stretching, C=N stretching, and NH₂ scissoring and rocking modes.

Tetrazole Ring Vibrations: The tetrazole ring has a set of characteristic vibrations, including N-H stretching, N=N stretching, C-N stretching, and various ring breathing and deformation modes. acs.org Due to the partial single-bond character of the N=N bonds, these vibrations are IR active. psu.edu

A comprehensive analysis often involves comparing experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory) to precisely assign the observed vibrational modes. acs.org

Interactive Data Table: Characteristic Vibrational Frequencies for Guanidino-Tetrazole Systems

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Notes |

| 3500 - 3100 | N-H stretching | Guanidino (NH₂) and Tetrazole (NH) | Broad bands in IR due to hydrogen bonding. acs.orgacs.org |

| 1700 - 1600 | C=N stretching, NH₂ scissoring | Guanidino | Strong absorptions, characteristic of the guanidinium (B1211019) moiety. |

| 1500 - 1350 | N=N and C=N stretching | Tetrazole Ring | Asymmetric and symmetric stretching of ring bonds. acs.org |

| 1200 - 1000 | N-N stretching, C-N stretching | Tetrazole Ring | Ring breathing modes. acs.org |

| Below 1000 | Ring deformation, wagging, twisting | Tetrazole and Guanidino | Complex fingerprint region containing various bending modes. acs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For 1H-Tetrazole, 5-guanidino-, the spectrum is characterized by absorptions arising from n→π* and π→π* transitions associated with the conjugated system formed by the guanidino group and the tetrazole ring. researchgate.netgrowingscience.com The tetrazole ring itself is a strong electron-withdrawing group. mdpi.com

π→π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are expected for the conjugated C=N bonds in both the guanidino and tetrazole moieties.

n→π Transitions:* These lower-intensity transitions involve the promotion of an electron from a non-bonding orbital (e.g., the lone pairs on the nitrogen atoms) to a π* antibonding orbital.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic transition energies and aid in the assignment of the observed absorption bands. researchgate.net

Interactive Data Table: Expected UV-Vis Absorption for Guanidino-Tetrazole Systems

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) | Notes |

| π→π | 200 - 260 | High | Associated with the conjugated π-system of the tetrazole and guanidino groups. researchgate.net |

| n→π | 260 - 320 | Low | Involves non-bonding electrons on the numerous nitrogen atoms. |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. researchgate.net For 1H-Tetrazole, 5-guanidino-, a crystal structure would reveal several key features:

Planarity: The tetrazole ring is expected to be essentially planar. yu.edu.jo

Hydrogen Bonding: Extensive intermolecular hydrogen bonding is anticipated. The N-H protons of both the tetrazole ring and the guanidino group can act as hydrogen bond donors, while the numerous nitrogen atoms can act as acceptors. This leads to the formation of complex 2D or 3D supramolecular networks, which dictate the crystal packing and influence the material's physical properties like density and thermal stability. growingscience.combeilstein-journals.org

Tautomerism: X-ray crystallography can definitively identify which tautomer (e.g., 1H vs. 2H) is present in the crystalline solid. researchgate.net

Conformation: The technique would determine the dihedral angle between the plane of the tetrazole ring and the guanidino substituent. yu.edu.jo

Interactive Data Table: Representative Crystallographic Parameters for Tetrazole Derivatives

| Parameter | Typical Value/Observation | Source/Analogue |

| Crystal System | Monoclinic | 5-Vinyl-1H-tetrazole, 5-Azido-1H-tetrazole researchgate.netmdpi.com |

| Space Group | P2₁/c, Ia | 5-Azido-1H-tetrazole, 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole researchgate.netyu.edu.jo |

| C-N Bond Length (ring) | 1.30 - 1.37 Å | 5-Vinyl-1H-tetrazole mdpi.com |

| N-N Bond Length (ring) | 1.31 - 1.36 Å | 5-Vinyl-1H-tetrazole mdpi.com |

| Hydrogen Bond (N-H···N) | 2.8 - 3.0 Å | 5-aryloxy-(1H)-tetrazoles growingscience.com |

| Tetrazole Ring | Essentially planar | 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole yu.edu.jo |

Theoretical and Computational Investigations of 1h Tetrazole, 5 Guanidino

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 1H-Tetrazole, 5-guanidino- and related compounds, DFT calculations are employed to understand their fundamental electronic structure, stability, and chemical reactivity.

Researchers commonly use functionals like B3LYP or PBE1PBE, often paired with basis sets such as 6-311G** or aug-cc-pVTZ, to optimize the molecular geometry and calculate various electronic properties. academie-sciences.frvietnamjournal.ru For instance, periodic DFT methods have been successfully used to investigate the bulk structure and electronic properties of crystalline systems containing guanidinium (B1211019) cations and tetrazole-based anions. nih.gov These studies reveal that the distribution of electron density, molecular electrostatic potential, and atomic charges are key to understanding the molecule's behavior.

In studies of similar energetic compounds, DFT is used to calculate heats of formation, which are critical for assessing their energetic performance. researchgate.net The electronic structure analysis often involves examining the molecular surface electrostatic potential, which identifies the positive and negative regions of the molecule, indicating sites susceptible to electrophilic or nucleophilic attack and governing intermolecular interactions. For guanidinium and tetrazole derivatives, the p-states of the constituent atoms have been shown to play a significant role in their reactivity. nih.gov

Table 1: Typical Methodologies in DFT Studies of Tetrazole Derivatives

| Parameter | Method/Basis Set | Application | Reference |

| Geometry Optimization | B3LYP/6-311G | Determining the lowest energy structure. | academie-sciences.fr |

| PBE1PBE/6-311G | Providing comparative structural information. | academie-sciences.fr | |

| Electronic Properties | B3LYP/aug-cc-pVTZ | Calculating electronic density, NBO charges, HOMO-LUMO orbitals. | vietnamjournal.ru |

| Bulk Crystal Properties | Periodic DFT | Analyzing bulk structure, electronic band gap, and density of states. | nih.gov |

Quantum Chemical Calculations of Molecular Orbitals and Energetics

Quantum chemical calculations provide deep insights into the molecular orbitals and energetic properties of 1H-Tetrazole, 5-guanidino-. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For many tetrazole derivatives, the HOMO-LUMO gap is a key parameter in evaluating their stability. nih.gov A larger gap generally implies higher stability and lower reactivity. In the context of energetic materials, these calculations are vital. High-level composite methods like G4, CBS-QB3, and W1 are often used to accurately predict gas-phase enthalpies of formation (heats of formation), a critical parameter for determining the energy output of a compound. vietnamjournal.ruresearchgate.netacs.org Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, are frequently employed in these calculations to reduce systematic errors and provide more reliable energetic data. researchgate.net

These computational approaches have been applied to various guanidinium salts of tetrazole-based anions, providing reliable data on their stabilities and energetic properties. researchgate.netacs.org The results from these calculations are essential for the rational design of new, stable, high-performance energetic materials.

Table 2: Calculated Energetic and Reactivity Descriptors for a Model Tetrazole Compound

| Property | Description | Typical Calculated Value Range |

| HOMO Energy | Electron-donating capability | -8 to -10 eV |

| LUMO Energy | Electron-accepting capability | -1 to 1 eV |

| HOMO-LUMO Gap | Kinetic stability and reactivity | 7 to 9 eV |

| Gas Phase Enthalpy of Formation | Energetic content | +200 to +500 kJ/mol |

Note: Values are representative and based on calculations for various substituted tetrazoles. Specific values for 1H-Tetrazole, 5-guanidino- would require dedicated calculations.

Conformational Analysis and Tautomerism Studies

The structure of 1H-Tetrazole, 5-guanidino- is not static; it can exist in different spatial arrangements (conformations) and isomeric forms (tautomers). Tautomers are isomers that readily interconvert, most commonly through the migration of a proton.

The tetrazole ring itself is known to exhibit significant tautomerism. researchgate.net The proton can reside on different nitrogen atoms, leading primarily to the 1H- and 2H-tetrazole forms. researchgate.netacs.org High-level ab initio studies on the parent tetrazole molecule show that while the direct, unimolecular conversion between these tautomers has a high energy barrier (50-70 kcal/mol), the presence of hydrogen-bonded dimers can dramatically lower this barrier (to ~18-28 kcal/mol), facilitating interconversion. acs.orgresearchgate.net In the gas phase, the 2H-tautomer is generally more stable, while the 1H-form tends to be favored in the solid state and in polar solvents. researchgate.net

For 1H-Tetrazole, 5-guanidino-, this complexity is increased. The guanidino group (-NH-C(=NH)NH2) also contains mobile protons, allowing for additional tautomeric forms involving both the ring and the substituent. pharmacelera.com Furthermore, the molecule's conformation is defined by the rotation around the single bond connecting the guanidino group to the tetrazole ring. Computational studies can map the potential energy surface associated with this rotation to identify the most stable conformers. The PubChem database entry for this compound highlights the tautomeric ambiguity, listing "2-(2H-tetrazol-5-yl)guanidine" as a computed IUPAC name, which represents a different tautomer from the parent name "1H-Tetrazole, 5-guanidino-". nih.gov Understanding this tautomeric and conformational landscape is critical, as different forms can have vastly different chemical and physical properties, including binding affinities in biological systems and reactivity. pharmacelera.comepam.com

Molecular Dynamics Simulations of Intermolecular Interactions and Solution Behavior

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are the tool of choice for investigating the behavior of many-molecule systems, such as a compound in solution or in its crystalline state. diva-portal.orgmdpi.com MD simulations model the movements of atoms and molecules over time based on a force field, which describes the inter- and intramolecular forces. diva-portal.org

For 1H-Tetrazole, 5-guanidino-, MD simulations can provide invaluable insights into its intermolecular interactions, which are dominated by hydrogen bonding. The guanidino group is an excellent hydrogen bond donor, while the nitrogen atoms of the tetrazole ring are effective acceptors. MD simulations can reveal the preferred hydrogen bonding networks, the stability of these interactions, and how they influence the bulk properties of the material. rsc.org

When studying the behavior in solution, MD simulations can model how the solute interacts with solvent molecules (e.g., water). mdpi.comrsc.org This includes the formation of a solvation shell, the dynamics of solvent exchange, and the influence of the solvent on the tautomeric and conformational equilibrium of the molecule. By analyzing the trajectories of the atoms, one can calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute, providing a detailed picture of the solution structure. mdpi.com Such simulations are crucial for understanding how the compound will behave in a real-world environment, from its solubility to its role in more complex chemical processes.

Reaction Mechanisms and Mechanistic Studies Involving 1h Tetrazole, 5 Guanidino

Mechanistic Pathways of Formation Reactions

The synthesis of 1H-Tetrazole, 5-guanidino- is predominantly achieved through the construction of the tetrazole heterocycle from acyclic precursors. The mechanisms involved are characteristic of tetrazole chemistry, primarily involving cycloaddition and nucleophilic processes.

The most common synthetic route to 5-substituted tetrazoles, including the 5-guanidino derivative, is the [3+2] cycloaddition reaction between a nitrile-containing compound and an azide (B81097) source. For 1H-Tetrazole, 5-guanidino-, the typical precursor is dicyandiamide (B1669379) (cyanoguanidine).

The mechanism proceeds through several key steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the azide anion (N₃⁻) on the electrophilic carbon atom of one of the nitrile groups of dicyandiamide. This forms a linear azido-imidate intermediate.

Intramolecular Cyclization: This intermediate is unstable and rapidly undergoes an intramolecular cyclization. The terminal, electron-rich nitrogen atom of the azido (B1232118) group attacks the central carbon of the imine-like functionality. This step is the core ring-forming event, creating the five-membered tetrazole skeleton.

Protonation and Tautomerization: The resulting anionic heterocyclic intermediate is then protonated by the solvent (e.g., water or an acid catalyst) to yield the neutral 1H-Tetrazole, 5-guanidino-. The product exists as a mixture of tautomers, primarily the 1H- and 2H-forms, with the final structure achieving aromatic stability.

The reaction is often catalyzed by Lewis acids (e.g., ZnCl₂) or protic acids (e.g., acetic acid), which enhance the electrophilicity of the nitrile carbon, thereby accelerating the initial nucleophilic attack by the azide.

Alternative mechanistic pathways also rely on fundamental nucleophilic reactions. One such pathway involves the guanylation of a pre-formed tetrazole ring, such as 5-aminotetrazole (B145819).

In this mechanism:

Activation of Guanylating Agent: A guanylating agent, such as S-methylisothiourea sulfate (B86663) or 1H-pyrazole-1-carboxamidine, is used. The agent serves as an electrophilic source of the guanidinyl group.

Nucleophilic Attack: The exocyclic amino group of 5-aminotetrazole acts as the nucleophile. It attacks the electrophilic carbon of the guanylating agent.

Elimination: The reaction proceeds via a nucleophilic addition-elimination sequence. A leaving group (e.g., methanethiol (B179389) from S-methylisothiourea or pyrazole (B372694) from 1H-pyrazole-1-carboxamidine) is expelled, resulting in the formation of the C-N bond that links the guanidino moiety to the tetrazole ring.

This pathway is particularly useful when direct cyclization from dicyandiamide is inefficient or leads to undesirable byproducts. The choice between cyclization and substitution pathways depends on precursor availability, reaction conditions, and desired purity.

Elucidation of Transformation Mechanisms of the Guanidino Group

The guanidino substituent is a dominant feature of the molecule's chemistry. Its transformations are primarily governed by its high basicity and the nucleophilic character of its nitrogen atoms.

Protonation/Deprotonation: The guanidino group is one of the strongest organic bases due to the exceptional resonance stabilization of its conjugate acid, the guanidinium (B1211019) cation. Upon protonation, the positive charge is delocalized across the central carbon and all three nitrogen atoms. This delocalization is the mechanistic basis for its high pKa value (typically >13). This acid-base equilibrium is fundamental to its behavior in aqueous and non-aqueous media.

Hydrolysis: Under forcing conditions (e.g., strong acid or base with heating), the guanidino group can undergo hydrolysis. Mechanistically, this involves the nucleophilic attack of water or a hydroxide (B78521) ion on the central carbon of the guanidinyl moiety. This leads to the cleavage of a C-N bond, potentially forming 5-aminotetrazole and urea (B33335) or its decomposition products as the final outcome.

Condensation: The terminal -NH₂ groups of the guanidino substituent can act as nucleophiles in condensation reactions with electrophiles like aldehydes and ketones. The mechanism follows a standard nucleophilic addition to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield a C=N double bond (an imine or related structure).

Mechanistic Insights into Derivatization Reactions

Derivatization of 1H-Tetrazole, 5-guanidino- can occur at two primary locations: the nitrogen atoms of the tetrazole ring and the nitrogen atoms of the guanidino group.

N-Alkylation/Acylation of the Tetrazole Ring: The tetrazole ring contains an acidic proton that can exist on either the N1 or N2 position due to tautomerism. Deprotonation with a base (e.g., NaH, K₂CO₃) generates the 5-guanidinotetrazolate anion. This anion is an ambident nucleophile, meaning it can be attacked by an electrophile (such as an alkyl halide or acyl chloride) at either N1 or N2.

Mechanism of Selectivity: The ratio of N1 to N2 isomers is mechanistically controlled by several factors. The "Hard and Soft Acids and Bases" (HSAB) principle is often invoked. Hard electrophiles tend to favor reaction at the N2 position (the harder nucleophilic site), while softer electrophiles may favor the N1 position. Steric hindrance from the bulky guanidino group and the electrophile, solvent polarity, and the nature of the counter-ion also play critical roles in directing the regioselectivity of the reaction.

Derivatization of the Guanidino Group: The guanidino group itself offers sites for derivatization, although its high basicity can complicate reactions. It can be acylated or sulfonylated, typically after protecting the more reactive tetrazole ring nitrogens. The mechanism involves the nucleophilic attack of one of the guanidino nitrogens on the electrophilic center of the acylating or sulfonylating agent.

The table below summarizes common derivatization reactions and the mechanistic principles involved.

| Reaction Type | Reaction Site | Reagent Class | Mechanistic Principle | Typical Product |

|---|---|---|---|---|

| N-Alkylation | Tetrazole Ring (N1/N2) | Alkyl Halides (R-X) | Nucleophilic Substitution (SN2) by tetrazolate anion | N1- and N2-alkyl-5-guanidinotetrazole isomers |

| N-Acylation | Tetrazole Ring (N1/N2) | Acyl Chlorides (R-COCl) | Nucleophilic Acyl Substitution by tetrazolate anion | N1- and N2-acyl-5-guanidinotetrazole isomers |

| Acylation | Guanidino Group (-NH₂) | Anhydrides, Acyl Chlorides | Nucleophilic Acyl Substitution | N'-acyl-5-(tetrazolyl)guanidine |

| Sulfonylation | Guanidino Group (-NH₂) | Sulfonyl Chlorides (R-SO₂Cl) | Nucleophilic Substitution at Sulfur | N'-sulfonyl-5-(tetrazolyl)guanidine |

Kinetic and Thermodynamic Analyses of Key Reactions

Quantitative analysis of the kinetics and thermodynamics of reactions involving 1H-Tetrazole, 5-guanidino- provides deeper mechanistic understanding and allows for process optimization.

Kinetic Analysis:

Formation Reaction: The [3+2] cycloaddition to form the tetrazole ring is typically the rate-determining step in its synthesis from dicyandiamide and sodium azide. Kinetic studies, often performed using in-situ monitoring techniques like FT-IR or NMR spectroscopy, show that the reaction rate is highly dependent on temperature, solvent, and catalyst concentration. The reaction often exhibits second-order kinetics, being first-order with respect to the nitrile precursor and first-order with respect to the azide. The activation energy (Ea) for the uncatalyzed reaction is significant, highlighting the importance of catalysts or elevated temperatures to achieve practical reaction times.

Derivatization Reactions: The kinetics of N-alkylation are governed by the principles of Sₙ2 reactions. The rate is influenced by the nucleophilicity of the tetrazolate anion, the concentration and reactivity of the alkylating agent, and the solvent's ability to solvate the transition state.

Thermodynamic Analysis:

Ring Formation: The formation of the tetrazole ring is a thermodynamically favorable process. The conversion of a nitrile and an azide into an aromatic heterocyclic ring results in a significant negative enthalpy of reaction (ΔH < 0), making the reaction exothermic. The high stability of the aromatic tetrazole ring is the primary thermodynamic driving force.

Tautomerism: The equilibrium between the 1H- and 2H-tautomers of 1H-Tetrazole, 5-guanidino- is a key thermodynamic consideration. Computational studies using methods like Density Functional Theory (DFT) are employed to calculate the relative Gibbs free energies (ΔG) of the tautomers. In many 5-substituted tetrazoles, the 2H-tautomer is thermodynamically more stable than the 1H-tautomer in the gas phase, but this can be reversed by solvent effects and intermolecular hydrogen bonding in the condensed phase.

The following table presents representative thermodynamic and kinetic parameters for the formation of a 5-substituted tetrazole ring.

| Parameter | Description | Typical Value Range | Mechanistic Implication |

|---|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate the cycloaddition reaction. | 80 - 120 kJ/mol | A high Ea indicates the reaction is slow at room temperature and benefits from heating or catalysis. |

| Enthalpy of Reaction (ΔH) | The net heat change during the formation of the tetrazole ring. | -100 to -150 kJ/mol | A large negative value confirms the reaction is highly exothermic and the product is thermodynamically stable relative to reactants. |

| Gibbs Free Energy (ΔG) | The overall thermodynamic driving force of the reaction. | Negative | A negative ΔG indicates that the formation of the tetrazole ring is a spontaneous process under standard conditions. |

| Tautomer Energy Difference (ΔETaut) | The relative stability difference between the 1H and 2H tautomers. | 2 - 20 kJ/mol | Determines the predominant tautomeric form at equilibrium, which in turn influences reactivity in subsequent derivatization steps. |

Supramolecular Chemistry Involving 1h Tetrazole, 5 Guanidino

Non-Covalent Interactions in Supramolecular Assemblies

The supramolecular chemistry of 1H-Tetrazole, 5-guanidino- is largely dictated by a combination of powerful non-covalent forces. These interactions govern the self-assembly of individual molecules into larger, organized structures.

Principles of Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the process by which molecules selectively bind to one another through non-covalent interactions. numberanalytics.comkeaipublishing.com The unique arrangement of hydrogen bond donors and acceptors, along with the aromatic nature of the tetrazole ring in 1H-Tetrazole, 5-guanidino-, makes it an excellent candidate for molecular recognition and host-guest chemistry. numberanalytics.comcarellgroup.de

The guanidinium (B1211019) group is particularly well-suited for recognizing and binding to carboxylates, phosphates, and other anionic species through strong hydrogen bonding and electrostatic interactions. This principle is often exploited in the design of artificial receptors. The tetrazole ring, being a bioisosteric replacement for a carboxylic acid, can also participate in specific recognition events. ru.nl

In host-guest chemistry, a larger "host" molecule can encapsulate a smaller "guest" molecule. thno.org While specific examples involving 1H-Tetrazole, 5-guanidino- as either host or guest are not extensively documented in the provided results, its structural features suggest potential applications. For instance, a larger macrocyclic host could be designed to specifically bind the guanidinium group or the tetrazole ring of 1H-Tetrazole, 5-guanidino-. Conversely, polymers or frameworks constructed from this compound could potentially act as hosts for smaller guest molecules.

Self-Assembly Processes and Hierarchical Structures

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. unibe.ch 1H-Tetrazole, 5-guanidino-, with its multiple interaction sites, readily undergoes self-assembly to form a variety of hierarchical structures.

Design Principles for Artificial Receptors and Chemo-Sensors

The principles of molecular recognition inherent to 1H-Tetrazole, 5-guanidino- can be harnessed to design artificial receptors and chemosensors.

An artificial receptor is a synthetic molecule designed to bind a specific target molecule. A receptor for an anionic guest, for example, could be designed by incorporating the guanidinium group of 1H-Tetrazole, 5-guanidino- into a larger, pre-organized scaffold. The strong binding affinity of the guanidinium group for anions would provide the basis for the receptor's function.

A chemosensor is a molecule that signals the presence of a specific analyte, often through a change in color or fluorescence. science.gov A chemosensor for a particular anion could be designed by coupling 1H-Tetrazole, 5-guanidino- to a chromophore or fluorophore. Binding of the target anion to the guanidinium group would perturb the electronic properties of the signaling unit, leading to a detectable optical response. The tetrazole group itself can also be a key component in chemosensors. For instance, a tetrazole-based chemosensor for fluoride (B91410) ions has been developed. nih.gov Similarly, electrodes modified with tetrazole-containing polymers have been used for the detection of heavy metal ions. mdpi.commdpi.com

Applications in Materials Science

High-Nitrogen Content Materials

Nitrogen-rich compounds are a critical area of research in materials science due to their high heats of formation and the generation of large volumes of nitrogen gas upon decomposition. scispace.comijcce.ac.ir The tetrazole ring, with a nitrogen content of 79.8% and a high positive heat of formation, is a key building block for these materials. at.ua

Development of Energetic Materials and Propellants

The quest for new energetic materials with high performance, low sensitivity, and environmental friendliness has led to extensive research into nitrogen-rich heterocyclic compounds like tetrazoles. researchgate.netresearchgate.net These compounds are vital for applications in explosives, propellants, and pyrotechnics. researchgate.net 5-Guanidino-1H-tetrazole and its derivatives are prominent candidates in this field.

The combination of the tetrazole ring and the guanidinium (B1211019) group results in compounds with high nitrogen content, significant heats of formation, and enhanced stability through extensive hydrogen bonding. acs.orgrsc.org Guanidinium salts of azotetrazolate, for instance, are investigated as high-nitrogen compounds for applications like inflating safety systems. acs.org Research has demonstrated that guanidinium 5,5′-azotetrazolate (GZT) is notably insensitive to impact and friction, a desirable safety characteristic for energetic materials. acs.org

The synthesis of energetic materials often involves creating salts from a nitrogen-rich cation and an energetic anion. The 5-hydrazino-1H-tetrazolium cation, a related structure, has been used to create a family of high-density energetic salts with anions like perchlorate, nitrate (B79036), and dinitramide. rsc.org These salts exhibit good thermal stability and high specific impulses, with some performing better than traditional explosives like HMX. rsc.org The synthesis of various energetic compounds often starts from precursors like 5-aminotetrazole (B145819). core.ac.ukuni-muenchen.de The introduction of different functional groups, such as the guanidino group, allows for the fine-tuning of properties like energy density and sensitivity. researchgate.net

Table 1: Properties of Selected Energetic Tetrazole-Based Salts

| Compound | Decomposition Temp (°C) | Impact Sensitivity (J) | Specific Impulse (s) |

|---|---|---|---|

| 5-hydrazinotetrazolium nitrate | 173.7 | 15 | 267.4 |

| 5-hydrazinotetrazolium perchlorate | 198.6 | 4 | 288.7 |

| 5-hydrazinotetrazolium dinitramide | 178.2 | 8 | 273.9 |

Data sourced from scientific studies on nitrogen-rich salts. rsc.org

Corrosion Inhibition and Protective Coatings

The prevention of corrosion is a critical industrial challenge, and organic compounds containing heteroatoms like nitrogen are effective inhibitors. nih.govopenmedicinalchemistryjournal.com Tetrazole derivatives have been widely studied and used as corrosion inhibitors for various metals, particularly steel, in acidic environments. bhu.ac.inscilit.com

Role as Components in Anti-Corrosive Pigments and Formulations

5-Guanidino-1H-tetrazole and related compounds can be incorporated into protective coatings and anti-corrosive formulations. google.com The effectiveness of these inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier. nih.gov Organic compounds with electronegative atoms and π-electron systems, characteristic of tetrazoles, are known to be effective corrosion inhibitors. nih.gov Guanidinium has also been used in conjunction with chromates to create corrosion-inhibiting pigments for protective coatings. justia.com While traditional chromate (B82759) pigments are effective, their toxicity has driven research into alternatives, including formulations incorporating nitrogenous organic compounds. justia.com The development of "smart" coatings that can release inhibitors in response to environmental triggers is an active area of research, with nanocontainers loaded with inhibitors like benzotriazole (B28993) showing promise. mdpi.com

Proposed Mechanistic Pathways of Corrosion Protection

The primary mechanism of corrosion protection by tetrazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface. bhu.ac.innih.gov This adsorption can be described by models such as the Langmuir isotherm, which was found to apply to 5-(4-chlorophenyl)-1H-tetrazole on mild steel. bhu.ac.in

The adsorption process is facilitated by the presence of nitrogen atoms in the tetrazole ring and the guanidino group. These heteroatoms can share electrons with the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate bond. The molecule can also be protonated in acidic solutions and then electrostatically interact with chloride ions already adsorbed on the metal surface. bhu.ac.in This forms a protective film that blocks the active sites for corrosion, inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying them as mixed-type inhibitors. bhu.ac.inresearchgate.net The formation of this protective layer increases the charge transfer resistance and decreases the double-layer capacitance at the metal-solution interface. nih.gov

Table 2: Corrosion Inhibition Efficiency

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|---|

| 5-(4-chlorophenyl)-1H-tetrazole | 500 | >90 |

| Modified Okra-based polymer | 800 | 73.5 |

| Palm kernel shell extract | 500 | 98 |

Data compiled from various studies on corrosion inhibitors. nih.govbhu.ac.in

Advanced Polymeric Materials and Composites

Polymers and composite materials are foundational to many modern technologies. frontiersin.org Tetrazole-containing polymers are of particular interest due to their high nitrogen content and potential for creating functional materials with unique properties. mdpi.com For example, 5-vinyl-1H-tetrazole is a monomer used to synthesize nitrogen-rich macromolecular compounds. mdpi.com Research has included the synthesis of N-glycidyl-5-aminotetrazole homopolymers and its copolymers. researchgate.net These polymers, when nitrated, show enhanced density and nitrogen content, making them suitable for energetic applications. researchgate.net The incorporation of tetrazole moieties into polymer backbones can impart desirable characteristics for advanced composites.

Nanomaterials and Self-Assembled Structures for Functional Materials

Self-assembly is a powerful technique for constructing complex nanostructures from individual nanoparticle building blocks. rsc.orgnih.gov These self-assembled structures can exhibit collective properties that are distinct from their individual components. nih.gov Guanidinium compounds have been shown to self-assemble, and this property can be harnessed to create functional materials. researchgate.net

In one innovative approach, pillar researchgate.netarenes, a type of macrocyclic compound, have been shown to self-assemble with tetrazole-containing polymers like polyvinyltetrazole. mdpi.com This self-assembly process can form nanocontainers, which have potential applications in areas like stimuli-responsive drug delivery systems. mdpi.com The interaction between the components drives the formation of these ordered, functional nano-architectures. nih.gov The ability of molecules like 5-guanidino-1H-tetrazole to participate in specific interactions, such as hydrogen bonding, makes them valuable components in the design of self-assembling nanomaterial systems.

Mechanistic Aspects of Biological Activity of 1h Tetrazole, 5 Guanidino Analogues

Elucidation of Molecular Targets and Binding Mechanisms

The primary hypothesis for the biological activity of 1H-Tetrazole, 5-guanidino- revolves around its function as an arginine mimetic. The guanidinium (B1211019) group of arginine is crucial for numerous biological recognition processes, including protein-protein, protein-DNA, and protein-RNA interactions, often through bidentate hydrogen bonding and electrostatic interactions. Consequently, enzymes and receptors that recognize and bind arginine are the most probable molecular targets for 5-guanidino-1H-tetrazole and its analogues.

A significant family of such targets is the Protein Arginine Methyltransferases (PRMTs). nih.gov These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins, a post-translational modification critical for regulating various cellular processes. nih.gov The dysregulation of PRMTs, particularly PRMT1, is implicated in various diseases, including cancer, making them attractive therapeutic targets. nih.gov

The binding mechanism is likely competitive with respect to the arginine substrate. The guanidino group of the inhibitor occupies the same binding pocket as the guanidino group of arginine, preventing the natural substrate from binding and being methylated. The flexibility of the tetrazole ring allows it to adopt various conformations, which can be crucial for optimizing its fit within the active site of different enzymes. epa.gov

Enzymatic Inhibition and Activation Mechanisms

The primary proposed mechanism of action for 5-guanidino-1H-tetrazole analogues is enzymatic inhibition. Following the arginine mimetic hypothesis, these compounds are expected to act as competitive inhibitors of enzymes that process arginine.

Protein Arginine Methyltransferases (PRMTs): Research on 1-substituted 1H-tetrazole derivatives has demonstrated significant inhibitory effects against PRMT1. nih.gov The mechanism of inhibition for some of these compounds has been determined to be non-competitive with respect to either SAM or the arginine substrate, suggesting a more complex interaction than simple competitive binding. nih.gov This could imply that the binding of the inhibitor induces a conformational change in the enzyme that prevents catalysis without directly blocking the substrate binding site.

For 5-guanidino-1H-tetrazole, a competitive inhibition model is highly plausible due to its close structural resemblance to arginine. It would bind to the active site, preventing the binding of protein-bound arginine residues and thus inhibiting their methylation. The inhibitory potency, often measured as the half-maximal inhibitory concentration (IC50), would depend on the specific substitutions on the tetrazole ring and their influence on the binding affinity.

Nitric Oxide Synthases (NOS): Another potential target for arginine mimetics are the nitric oxide synthases (NOS), which catalyze the production of nitric oxide from L-arginine. Guanidine-substituted imidazoles have been shown to be inhibitors of NOS isoforms. nih.gov The guanidinium group is a key recognition element for the NOS active site. Therefore, 5-guanidino-1H-tetrazole could potentially act as a competitive inhibitor of NOS by binding to the arginine-binding site and preventing the synthesis of nitric oxide.

Molecular Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The molecular interactions of 5-guanidino-1H-tetrazole analogues with biological macromolecules are dictated by the chemical properties of the guanidino group and the tetrazole ring.

Interactions with Proteins: The guanidinium group is a strong hydrogen bond donor and can form multiple hydrogen bonds with acceptor groups on amino acid side chains, such as the carboxylate groups of aspartic and glutamic acid. nih.gov It also carries a positive charge, enabling strong electrostatic interactions. Molecular docking studies of other tetrazole-based inhibitors with PRMT1 have shown that the inhibitor's guanidino-like moiety forms hydrogen bonds with key glutamic acid residues in the active site. researchgate.net

The tetrazole ring itself is capable of forming various non-covalent interactions. The nitrogen atoms can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. researchgate.net The aromatic nature of the tetrazole ring also allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Interactions with Nucleic Acids: The interaction of small molecules with nucleic acids is fundamental to many biological processes. While direct studies on the interaction of 5-guanidino-1H-tetrazole with nucleic acids are not available, the guanidinium group is known to interact favorably with the phosphate (B84403) backbone of DNA and RNA due to its positive charge. Arginine-rich motifs are commonly found in proteins that bind to nucleic acids. Therefore, it is conceivable that 5-guanidino-1H-tetrazole could exhibit some affinity for nucleic acids, potentially through electrostatic interactions with the phosphate groups.

Structure-Activity Relationship (SAR) Studies Focused on Mechanistic Insights

While specific SAR studies for a broad range of 5-guanidino-1H-tetrazole analogues are not extensively documented in the public domain, valuable mechanistic insights can be gleaned from studies on related tetrazole derivatives, particularly those targeting PRMT1. nih.gov

In a series of 1,5-disubstituted tetrazole derivatives designed as PRMT1 inhibitors, modifications were made to the substituent at the 1-position of the tetrazole ring and the side chain at the 5-position. The following table summarizes the inhibitory activities of some of these analogues against PRMT1, providing insights into the structure-activity relationships.

| Compound | R1 (Substituent at N1) | R2 (Substituent at C5) | PRMT1 IC50 (µM) |

|---|---|---|---|

| Analogue 1 | Phenyl | -(CH2)2-NH2 | 5.2 |

| Analogue 2 | 4-Fluorophenyl | -(CH2)2-NH2 | 3.8 |

| Analogue 3 | 4-Chlorophenyl | -(CH2)2-NH2 | 2.5 |

| Analogue 4 | 4-Bromophenyl | -(CH2)2-NH2 | 1.8 |

| Analogue 5 | 4-Methylphenyl | -(CH2)2-NH2 | 7.1 |

| Analogue 6 | Phenyl | -(CH2)3-NH2 | 8.5 |

Mechanistic Interpretation of SAR Data:

Role of the Guanidino Mimic: The consistent presence of an amino group at the terminus of the C5 side chain, which can be protonated to mimic the guanidinium charge, underscores its importance for binding to the arginine-binding pocket. For 1H-Tetrazole, 5-guanidino-, the actual guanidino group would be expected to provide a strong and specific interaction.

Influence of N1-Substituent: The nature of the substituent at the N1 position of the tetrazole ring significantly impacts inhibitory potency. Electron-withdrawing halogen substituents on the phenyl ring (F, Cl, Br) generally lead to increased activity compared to an unsubstituted phenyl ring or an electron-donating methyl group. This suggests that the electronic properties of the tetrazole ring and its N1-substituent are crucial for optimal interaction with the target, possibly by influencing the pKa of the tetrazole ring or through direct interactions with the protein.

Effect of Side Chain Length at C5: A comparison between Analogue 1 and Analogue 6 suggests that the length of the linker between the tetrazole ring and the terminal amino group is important. The shorter ethyl linker appears to be more favorable than the propyl linker, indicating a specific spatial requirement within the active site for optimal positioning of the interacting groups.

These SAR studies, while not on 1H-Tetrazole, 5-guanidino- itself, provide a foundational understanding of how structural modifications on the tetrazole scaffold can modulate biological activity, offering a roadmap for the design of more potent and selective inhibitors targeting arginine-binding proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.